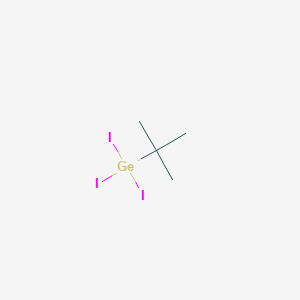
tert-Butyl(triiodo)germane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl(triiodo)germane is an organogermanium compound characterized by the presence of a tert-butyl group and three iodine atoms attached to a germanium atom
Métodos De Preparación
The synthesis of tert-Butyl(triiodo)germane typically involves the reaction of germanium tetrachloride with tert-butyl lithium, followed by the introduction of iodine. The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Análisis De Reacciones Químicas
tert-Butyl(triiodo)germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other by-products.
Reduction: Reduction reactions can yield germanium hydrides.
Substitution: The iodine atoms can be substituted with other halogens or functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl(triiodo)germane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential use in drug development, particularly for its anticancer properties.
Industry: The compound is used in the production of semiconductors and other electronic materials due to its unique electronic properties.
Mecanismo De Acción
The mechanism by which tert-Butyl(triiodo)germane exerts its effects involves the interaction of the germanium atom with biological molecules. The compound can form complexes with proteins and enzymes, altering their activity and leading to various biological effects. The molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interfere with cellular signaling pathways and induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
tert-Butyl(triiodo)germane can be compared with other organogermanium compounds such as:
Trimethylgermane: Similar in structure but with three methyl groups instead of iodine atoms.
Triphenylgermane: Contains three phenyl groups attached to the germanium atom.
Tetramethylgermane: Features four methyl groups attached to the germanium atom. The uniqueness of this compound lies in the presence of the bulky tert-butyl group and the highly reactive iodine atoms, which confer distinct chemical properties and reactivity compared to other organogermanium compounds.
Propiedades
Número CAS |
86745-71-3 |
|---|---|
Fórmula molecular |
C4H9GeI3 |
Peso molecular |
510.46 g/mol |
Nombre IUPAC |
tert-butyl(triiodo)germane |
InChI |
InChI=1S/C4H9GeI3/c1-4(2,3)5(6,7)8/h1-3H3 |
Clave InChI |
GQNVXNJWUGDVDW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Ge](I)(I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


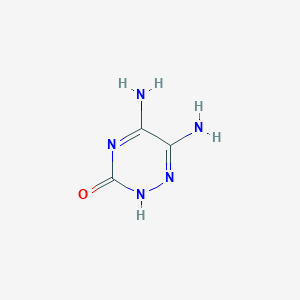
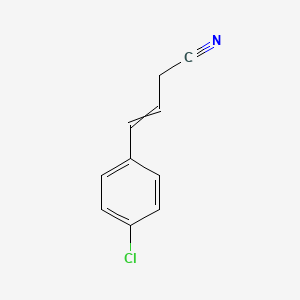
![2-[2-(Decylsulfanyl)ethoxy]ethan-1-ol](/img/structure/B14419280.png)
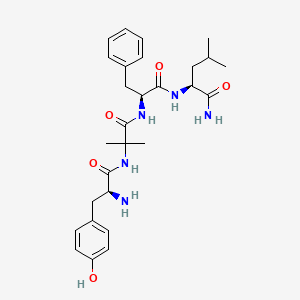
![4-{[(Quinolin-6-yl)amino]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14419292.png)
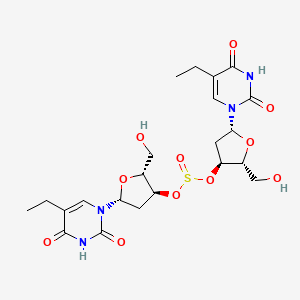

![1,1'-(Butane-1,4-diyl)bis[4-(chloromethyl)benzene]](/img/structure/B14419315.png)
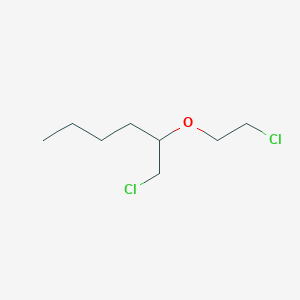
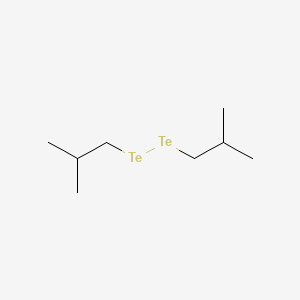
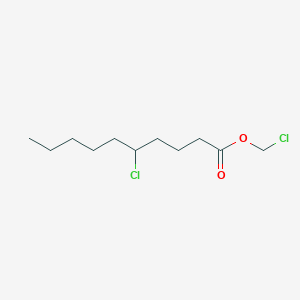
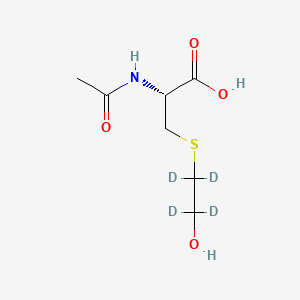
![N,N-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl}dodecan-1-amine](/img/structure/B14419341.png)

